Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Description
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS: 115118-68-8) is a cyclobutane-based diester with the molecular formula C₁₄H₂₄O₆ and a molecular weight of 288.34 g/mol . It exists as a white crystalline powder or colorless liquid, with a melting point below -20°C and a boiling point of 344–346°C . The compound is characterized by two dimethoxy groups and two isopropyl ester moieties on the cyclobutane ring, contributing to its stability and solubility in organic solvents like THF and ethyl acetate .
Properties
IUPAC Name |
dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMXTBKYMLPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406768 | |
| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-68-8 | |
| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Deprotonation : Diisopropyl malonate is treated with a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF), generating a resonance-stabilized enolate.
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Alkylation : The enolate attacks the electrophilic carbons of 1,3-dibromo-2,2-dimethoxypropane, displacing bromide ions.
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Cyclization : Intramolecular nucleophilic attack forms the cyclobutane ring, with methoxy groups retained at the 3,3-positions.
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Sodium hydride (2.2 equiv) |
| Temperature | 0–25°C (room temperature) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (laboratory scale) |
Alternative Synthetic Pathways
Esterification of Cyclobutane-1,1-Dicarboxylic Acid
The dicarboxylic acid precursor, 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid, is esterified with isopropyl alcohol under acidic conditions. While less common due to the instability of the dicarboxylic acid, this method offers a route for derivative synthesis.
Typical Esterification Protocol
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Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
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Solvent : Toluene or dichloromethane.
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Conditions : Reflux for 6–12 hours with azeotropic water removal.
Photochemical [2+2] Cycloaddition
A specialized approach involves ultraviolet (UV)-induced [2+2] cycloaddition of diisopropyl acetylenedicarboxylate with dimethoxyethylene. This method is limited by low regioselectivity and scalability challenges but is noted for academic interest.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and safety while maintaining high purity (>97%). Key modifications from laboratory methods include:
Continuous Flow Reactor Systems
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Advantages : Enhanced heat transfer, reduced reaction time (4–6 hours), and improved yield (80–85%).
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Conditions :
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Pressure : 2–5 bar.
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Temperature : 50–70°C.
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Catalyst : Recyclable solid bases (e.g., hydrotalcite).
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Solvent and Reagent Optimization
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Solvent Replacement : DMF is substituted with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent with lower toxicity.
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Bromide Scavengers : Quaternary ammonium salts reduce side reactions by sequestering bromide ions.
Critical Analysis of Methodologies
Yield-Limiting Factors
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Steric Hindrance : Bulky isopropyl groups slow enolate formation, necessitating excess base.
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Ring Strain : Cyclobutane’s inherent strain promotes side reactions like oligomerization, mitigated by high-dilution techniques.
Purity Considerations
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Byproducts : Traces of unreacted diisopropyl malonate and mono-alkylated intermediates are removed via fractional distillation or column chromatography.
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Analytical Methods : GC-MS and ¹H-NMR confirm structural integrity, while HPLC quantifies purity (>97%).
| Hazard | Mitigation Strategy |
|---|---|
| Sodium hydride (pyrophoric) | Use in inert atmosphere (N₂/Ar), avoid contact with moisture. |
| DMF (reprotoxic) | Substitute with 2-MeTHF or employ closed-system processing. |
| Waste bromide disposal | Neutralization with Ca(OH)₂ to form CaBr₂, followed by landfill. |
Comparative Table: Laboratory vs. Industrial Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | 1–100 g | 10–100 kg |
| Reactor Type | Batch flask | Continuous flow reactor |
| Solvent | DMF | 2-MeTHF |
| Base | NaH | Hydrotalcite |
| Yield | 60–75% | 80–85% |
| Reaction Time | 12–24 hours | 4–6 hours |
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Carbonylation Reactions: It can undergo carbonylation reactions with metal catalysts to produce carboxylic acids, esters, and amides.
Esterification Reactions: The compound can participate in esterification reactions to form different ester derivatives.
Common Reagents and Conditions
Sodium Hydride (NaH): Used as a base in the synthesis of the compound.
Dimethylformamide (DMF): Used as a solvent in the reaction.
1,3-Dibromo-2,2-dimethoxypropane: A key reagent in the synthesis.
Major Products Formed
The major products formed from the reactions of this compound include various carboxylic acids, esters, and amides, which are useful in the synthesis of polymers, surfactants, and pharmaceuticals .
Scientific Research Applications
Organic Synthesis
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is often utilized as a building block in organic synthesis due to its versatile reactivity. It can serve as an intermediate in the synthesis of various complex organic molecules.
Key Reactions :
- Condensation Reactions : It can participate in Claisen condensation reactions to form β-keto esters.
- Cycloaddition Reactions : The compound can be used in Diels-Alder reactions, contributing to the construction of cyclic compounds.
Pharmaceutical Development
Due to its structural characteristics, this compound is explored for potential pharmaceutical applications. Its derivatives may exhibit biological activity that can be harnessed for drug development.
Case Studies :
- Anticancer Agents : Research has indicated that derivatives of this compound may possess anticancer properties, making it a candidate for further exploration in cancer therapeutics.
- Anti-inflammatory Compounds : Some studies suggest that modifications of this compound could lead to new anti-inflammatory drugs.
Material Science
The compound's unique structural features allow it to be investigated for use in material science applications, particularly as a precursor for polymer synthesis.
Mechanism of Action
The mechanism of action of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate involves its reactivity as a carboxylic acid ester. It can undergo hydrolysis to form carboxylic acids and alcohols. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the products formed .
Comparison with Similar Compounds
Cyclopropane Derivatives
Diisopropyl 2-Vinylcyclopropane-1,1-dicarboxylate
- Structure : Cyclopropane core with vinyl and ester groups.
- Reactivity : Undergoes [3+2] dehydration cycloaddition with 2-naphthols under Brønsted acid catalysis (yields: 77–87%) .
- Limitations : tert-Butyl-substituted analogs hydrolyze under acidic conditions, limiting utility .
- Contrast : The cyclobutane analog (target compound) lacks ring strain, enhancing thermal stability but reducing reactivity in cycloadditions.
Hydroxy- and Oxo-Substituted Cyclobutanes
Diisopropyl 3-Hydroxycyclobutane-1,1-dicarboxylate (CAS: 869109-31-9)
Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate
Amino-Functionalized Derivatives
Diisopropyl 3-[(tert-Butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate (CAS: 1628783-89-0)
- Structure: tert-Boc-protected amino methyl substituent.
- Applications : Building block for peptide-like inhibitors, enhancing target specificity in drug design .
- Contrast : The Boc group introduces steric hindrance, reducing reaction rates compared to the dimethoxy analog’s electron-donating groups.
Comparative Data Table
Biological Activity
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8) is a compound of significant interest in organic synthesis and medicinal chemistry. It serves as an important intermediate for the production of diazo compounds, which are widely utilized in various chemical reactions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H24O6 |
| Molar Mass | 288.34 g/mol |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 92-94 °C (at 0.01 Torr) |
| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C |
| Irritant | Yes |
This compound is characterized by its unique cyclobutane structure and two methoxy groups, which may influence its reactivity and biological interactions.
Antibacterial Activity
Cyclobutane derivatives have also been noted for their antibacterial activities. A related study demonstrated that certain structural modifications in cyclobutane compounds could enhance their effectiveness against bacterial strains . While direct evidence for this compound's antibacterial properties is sparse, its classification as an important intermediate in organic synthesis suggests potential applications in developing antibacterial agents.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with biological targets through mechanisms common to similar compounds, such as enzyme inhibition or disruption of cellular processes.
Synthesis and Application in Organic Chemistry
This compound is synthesized from 1,3-Dibromo-2,2-dimethoxypropane and diisopropyl malonate . Its utility as an intermediate in diazo compound synthesis highlights its relevance in developing new pharmaceuticals and agrochemicals.
Research Findings
A comprehensive review of literature indicates ongoing research into the biological applications of cyclobutane derivatives. For instance:
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, and how can reaction conditions be optimized for yield?
- Method : Synthesis typically involves esterification of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid with isopropyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, functionalization of a hydroxy precursor (e.g., diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate) via methoxylation using methyl iodide and a base (e.g., NaH) can yield the dimethoxy derivative . Purification via column chromatography (silica gel, EtOAc/hexanes) is critical for isolating high-purity product. Reaction optimization includes controlling temperature (0–25°C), solvent choice (THF or CH₂Cl₂), and catalyst stoichiometry (20 mol% for GaCl₃ in annulation reactions) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Method : Confirm structure via ¹H NMR (δ 1.24–1.31 ppm for isopropyl CH₃, δ 3.3–3.8 ppm for methoxy and ester groups) and ¹³C NMR (δ 53–169 ppm for carbonyl and cyclobutane carbons). High-resolution mass spectrometry (HRMS) with an exact mass of 288.1546 Da (calculated for C₁₄H₂₄O₆) validates molecular identity . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. IR spectroscopy (1720–1730 cm⁻¹ for ester C=O) supplements characterization .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Method : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or oxidation. Use anhydrous solvents during handling. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential irritant properties of ester derivatives .
Advanced Research Questions
Q. What mechanistic insights exist for the ring-opening reactions of this compound under anionic conditions, and how do they compare to cyclopropane analogs?
- Method : Cyclobutane esters exhibit lower ring strain than cyclopropane analogs, leading to slower anionic ring-opening kinetics. Studies on diisopropyl cyclopropane-1,1-dicarboxylate (e.g., Penelle et al., 2000) show living polymerization behavior under anionic conditions (THF, –78°C, NaH initiator). For cyclobutane derivatives, analogous reactions require higher temperatures (25–50°C) and stronger bases (e.g., LDA). Monitor reaction progress via SEC or MALDI-TOF to compare polymer dispersity .
Q. How can computational methods predict solvent interactions and conformational stability of this compound?
- Method : Molecular dynamics (MD) simulations using GAFF or OPLS-AA force fields can model solvent interactions (e.g., in THF or chloroform). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize cyclobutane ring geometry and predict steric effects from methoxy groups. Compare simulated density and dipole moments with experimental data to validate models .
Q. What strategies enable selective functionalization of the cyclobutane ring for complex molecule synthesis?
- Method : (1) Cross-electrophile coupling : React the hydroxy precursor (diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate) with aryl halides via Ru or Pd catalysis (e.g., 16% yield for pyridyl derivatives) . (2) Reduction : Use LiAlH₄ in THF to reduce ester groups to alcohols while retaining the dimethoxycyclobutane core (67% yield) . (3) Annulation : GaCl₃-catalyzed [3+2] cycloaddition with azodicarboxylates forms pyrazolidine derivatives (63% yield) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
